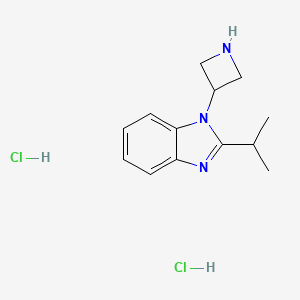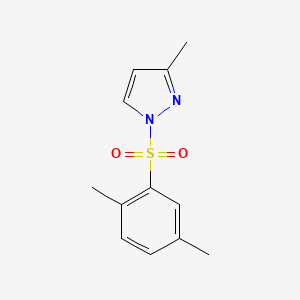
4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, which is often present in pharmaceuticals due to its aromatic stability and unique properties. This compound combines the structural elements of a carboxamide, a ketone, and a thiophene derivative, offering a wide range of chemical reactivity and potential applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide involves multiple steps:
Formation of the Cinnoline Core : Starting with an appropriate aniline derivative, cyclization is induced with suitable reagents to form the 3-oxo-5,6,7,8-tetrahydrocinnoline core.
Attachment of the Ethyl Linker : The ethyl linker is added via alkylation reactions, ensuring the correct positioning for subsequent steps.
Introduction of the Thiophene Ring : Through Friedel-Crafts acylation, the thiophene ring is attached to the intermediate compound.
Final Coupling to Form Carboxamide : The intermediate is finally converted to the target compound via amidation reactions using appropriate carboxylating agents.
Industrial Production Methods: Industrial production would typically utilize optimized conditions to ensure high yields and purity. This could involve continuous flow synthesis, high-temperature reactions for faster reaction rates, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation : The compound can undergo oxidation at various points, such as the thiophene ring or the cinnoline core, using reagents like permanganate or chromium-based oxidizers.
Reduction : Reduction reactions can target the ketone group or the carboxamide, with typical reagents including lithium aluminum hydride or catalytic hydrogenation.
Substitution : Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the cinnoline framework, making it versatile for further functionalization.
Common Reagents and Conditions:
Oxidation : Potassium permanganate, chromium trioxide in acetic acid.
Reduction : Sodium borohydride, lithium aluminum hydride, palladium-catalyzed hydrogenation.
Substitution : Halogens, organolithium compounds, Grignard reagents.
Major Products Formed:
From Oxidation : Oxidized derivatives with hydroxyl, carboxyl, or additional keto groups.
From Reduction : Alcohols, amines, or fully reduced heterocycles.
From Substitution : Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide has diverse applications:
Chemistry : Used as a building block for synthesizing more complex molecules and exploring reaction mechanisms.
Biology : Acts as a molecular probe for studying biological systems and enzyme interactions.
Medicine : Potential therapeutic agent due to its unique structural framework, with research focusing on anti-inflammatory, anticancer, and antimicrobial properties.
Industry : Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Molecular Targets and Pathways : It may interact with enzymes, receptors, or DNA, depending on its specific structure and the nature of the functional groups present.
Pathways : Potential pathways include inhibition of enzyme activity, receptor modulation, or interference with DNA replication processes.
Comparison with Similar Compounds
Comparison with similar compounds highlights the unique aspects of 4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl
Properties
IUPAC Name |
4-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(21)17-6-7-19-15(20)9-12-4-2-3-5-13(12)18-19/h8-10H,2-7H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOJRVMRWNZGES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B2367278.png)
![6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2367281.png)




![N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2367290.png)

![2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B2367292.png)

![ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2367296.png)


![4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2367301.png)
